5-(Chloromethyl)-8-quinolinol hydrochloride
Overview
Description
5-(Chloromethyl)-8-quinolinol hydrochloride is a chemical compound that serves as a versatile intermediate for the synthesis of various polymers and metal ion complexes. It has been used to modify poly(oxyethylene)s, resulting in polymers with specific end-groups that exhibit the ability to form stable complexes with metal ions and enhance the properties of polycomplexes . This compound has also been utilized in the synthesis of transition metal complexes with potential applications in microbial studies .
Synthesis Analysis
The synthesis of polymers with 5-chloro-8-quinolinoxyl end-groups involves the chemical modification of α,ω-dichloropoly(oxyethylene)s, with molecular weights ranging from 400 to 3000 . Another approach includes the reaction of polyethers having amino end-groups with 5-chloromethyl-8-quinolinol hydrochloride to prepare polyethers with 8-hydroxy-5-quinolinyl end-groups . Additionally, 5-chloromethyl-8-quinolinol hydrochloride has been condensed with 1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol in the presence of potassium carbonate to synthesize a compound for transition metal chelates .
Molecular Structure Analysis
The structure of the modified polymers and the resulting end-groups have been characterized using various spectroscopic techniques, including GPC, 1H-NMR, UV, and IR spectroscopy . These studies have confirmed the successful attachment of the 5-chloro-8-quinolinoxyl and 8-hydroxy-5-quinolinyl groups to the polymer chains.
Chemical Reactions Analysis
The chemical reactivity of 5-(Chloromethyl)-8-quinolinol hydrochloride has been explored in the formation of complexes with polymers of acrylic and methacrylic acids . The compound has also shown the ability to form stable complexes with various metal ions, such as Fe3+, Cu2+, Ni2+, Zn2+, Cd2+, and Mn2+, with the stability of these complexes being assessed by UV/Vis spectroscopy . Furthermore, the compound has been used to create a novel catalyst for the epoxidation of olefins with hydrogen peroxide, demonstrating its utility in catalysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of the polymers modified with 5-chloro-8-quinolinoxyl end-groups have been investigated, revealing their ability to stabilize polycomplexes and their solubility in aqueous solutions . The non-protonation of the N-atom from the quinoline group in the polycomplexes has been explained by the localization of the end-groups in the hydrophobic domains of the complexes . The water solubility of the metal ion complexes of the modified polymers has also been noted, which is significant for their potential applications .
Scientific Research Applications
Quinoline Derivatives in Medicinal Chemistry
- Summary of the Application : Quinoline derivatives have been used as therapeutic agents in medicinal chemistry for the treatment of various diseases . They represent an important group of biologically active compounds .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures for quinoline derivatives can vary widely depending on the specific compound and its intended use. Unfortunately, the specific methods for “5-(Chloromethyl)-8-quinolinol hydrochloride” are not detailed in the source .
- Results or Outcomes : Quinoline derivatives have shown significant biological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant activities .
Chloromethylation of 2-Methyl-8-Hydroxyquinoline
- Summary of the Application : The chloromethylation of 2-methyl-8-hydroxyquinoline, a quinoline derivative, has been reported . This process could potentially be applied to “5-(Chloromethyl)-8-quinolinol hydrochloride”, although the specific details are not provided in the source .
- Methods of Application or Experimental Procedures : The chloromethylation process involved dissolving 2-methyl-8-hydroxyquinoline in concentrated hydrochloric acid, adding formaldehyde, and treating with hydrogen chloride gas .
- Results or Outcomes : The chloromethylation of 2-methyl-8-hydroxyquinoline resulted in a pale yellow solid .
Safety And Hazards
The safety data sheet for 5-(Chloromethyl)-8-quinolinol hydrochloride is not readily available. However, safety data sheets for similar compounds such as Benzyl chloride and Chloroform indicate that these compounds can be harmful if swallowed, cause skin irritation, and may be toxic if inhaled67.
Future Directions
There is no specific information available on
properties
IUPAC Name |
5-(chloromethyl)quinolin-8-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO.ClH/c11-6-7-3-4-9(13)10-8(7)2-1-5-12-10;/h1-5,13H,6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQGTRWOFVSOQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80884027 | |
Record name | 8-Quinolinol, 5-(chloromethyl)-, hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80884027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-8-quinolinol hydrochloride | |
CAS RN |
4053-45-6 | |
Record name | 5-(Chloromethyl)-8-hydroxyquinoline hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4053-45-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4053-45-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83066 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-Quinolinol, 5-(chloromethyl)-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 8-Quinolinol, 5-(chloromethyl)-, hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80884027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(chloromethyl)quinolin-8-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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